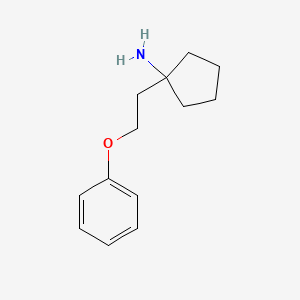

1-(2-Phenoxyethyl)cyclopentan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

1-(2-phenoxyethyl)cyclopentan-1-amine |

InChI |

InChI=1S/C13H19NO/c14-13(8-4-5-9-13)10-11-15-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,14H2 |

InChI Key |

ZLRYAYYFCOYSJD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(CCOC2=CC=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 2 Phenoxyethyl Cyclopentan 1 Amine

Established Synthetic Routes for the Cyclopentan-1-amine Core

The cyclopentane (B165970) ring is a fundamental structural motif in numerous organic compounds. fiveable.melibretexts.org Its synthesis, particularly with the incorporation of an amine functionality, involves a multi-step process that begins with the formation of key precursors and culminates in the introduction of the nitrogen-containing group.

Synthesis of Key Precursors and Intermediates

The assembly of the cyclopentane framework often commences from acyclic precursors or involves the modification of existing cyclic systems. The choice of starting materials is critical as it dictates the subsequent cyclization and functionalization strategies. Common precursors are designed to contain the necessary carbon backbone and functional groups positioned for efficient ring closure.

Key intermediates in modern cyclopentane synthesis often include chiral α,β-unsaturated acylammonium species, which can be generated from acid chlorides and nucleophilic amines. nih.gov These intermediates are highly versatile, enabling complex, multi-component reactions that can generate stereochemically rich cyclopentane structures in a single operation. nih.gov For instance, a nucleophile-catalyzed Michael-aldol-β-lactonization process can yield complex cyclopentanes with the formation of three new bonds and up to three stereogenic centers. nih.gov Other important strategies involve the use of symmetric starting materials like cyclohexadiene, which can undergo desymmetrization reactions, such as catalytic Rh-mediated aziridination, to create chiral cyclopentane precursors. researchgate.net

| Precursor/Intermediate Class | Description | Typical Starting Materials | Key Transformations |

|---|---|---|---|

| 1,5-Dicarbonyl Compounds | Acyclic precursors that undergo intramolecular aldol (B89426) condensation to form a five-membered ring. | Glutaraldehyde, 2,6-heptanedione | Intramolecular Aldol Condensation |

| α,β-Unsaturated Acylammonium Intermediates | Chiral intermediates enabling organocascade processes for complex cyclopentane synthesis. nih.gov | Unsaturated acid chlorides, chiral amines nih.gov | Michael Addition, Aldol-Lactonization nih.gov |

| Cyclohexene Derivatives | Cyclic precursors that can undergo ring contraction to form the cyclopentane core. researchgate.net | Cyclohexadiene researchgate.net | Aziridination, Ring-Opening, Ring Contraction researchgate.net |

| Cyclopropyl (B3062369) Ketones | Used in [3+2] cycloaddition reactions with alkenes to form polysubstituted cyclopentanes. organic-chemistry.org | Cyclopropyl ketones, electron-deficient olefins organic-chemistry.org | Radical Redox-Relay Cycloaddition organic-chemistry.org |

Cyclization Strategies for Cyclopentane Ring Formation

A multitude of cyclization strategies have been developed to construct the five-membered carbocyclic ring. baranlab.org These methods vary in their mechanism, efficiency, and tolerance of different functional groups.

[3+2] Cycloaddition Reactions: These reactions are powerful tools for constructing five-membered rings by combining a three-atom component with a two-atom component. A notable example is the formal [3+2] cycloaddition of cyclopropyl ketones with alkenes, which can be catalyzed by a chiral Ti(salen) complex to produce highly substituted cyclopentanes with excellent control over stereochemistry. organic-chemistry.org

Ring-Closing Metathesis (RCM): RCM has become a cornerstone of cyclic chemistry, utilizing ruthenium-based catalysts like the Grubbs catalysts to form rings from acyclic dienes. nih.gov This method is valued for its high functional group tolerance and its ability to form rings under mild conditions. nih.gov A relay strategy combining RCM with a Michael addition in a one-pot fashion provides an efficient route to substituted cyclopentanes. organic-chemistry.org

Radical Cyclization: This approach involves the generation of a radical intermediate that subsequently attacks an unsaturated bond within the same molecule to form a ring. numberanalytics.com These reactions are effective for creating highly functionalized cyclopentanes and can be initiated by various reagents. nih.gov

Ring Expansion and Contraction: Cyclopentane rings can also be accessed from other ring systems. The Demjanov and Tiffenau-Demjanov ring expansions can convert a cyclobutylmethyl amine into a cyclopentanol. baranlab.org Conversely, ring contraction methods, such as those applied to cyclohexane (B81311) diazoketones, can yield cyclopentane carboxylic acid derivatives. google.com

| Strategy | Mechanism | Key Features | Reference Example |

|---|---|---|---|

| [3+2] Cycloaddition | Concerted or stepwise combination of a 3-atom and a 2-atom component. | High stereocontrol, rapid construction of complexity. organic-chemistry.org | Chiral Ti(salen) catalyzed reaction of cyclopropyl ketones and alkenes. organic-chemistry.org |

| Ring-Closing Metathesis (RCM) | Olefin metathesis of an acyclic diene catalyzed by metal complexes (e.g., Grubbs catalyst). nih.gov | Excellent functional group tolerance, mild reaction conditions. nih.gov | Synthesis of tetracyclic compounds from diene precursors. nih.gov |

| Radical Cyclization | Intramolecular attack of a radical onto a double or triple bond. numberanalytics.com | Effective for complex and polycyclic systems. nih.govnumberanalytics.com | Formation of macrolide rings in natural product synthesis. numberanalytics.com |

| Intramolecular Aldol Condensation | Enolate attack on a carbonyl within the same molecule. | Classic C-C bond formation, suitable for 1,5-dicarbonyl precursors. baranlab.org | Formation of cyclopentenones from 1,4-diketones. baranlab.org |

Amine Introduction and Functionalization

The introduction of the amine group to form the cyclopentan-1-amine core is a critical step that can be achieved at various stages of the synthesis. khanacademy.org One common approach is the reductive amination of a cyclopentanone (B42830) precursor. This involves the reaction of the ketone with ammonia (B1221849) or a primary amine to form an imine, which is then reduced in situ to the desired amine.

Alternatively, the amine group can be incorporated from the beginning of the synthetic sequence. For example, chiral amino cyclopentenes can be synthesized via the rearrangement of a protected cyclopentene (B43876) oxide mediated by a chiral lithium amide base. york.ac.uk Another strategy involves the reaction of diethyl 5-chloro-1-pentynylphosphonate with primary or secondary amines, which undergoes a unique two-step mechanism involving amine addition followed by cyclization to yield 2-amino-1-cyclopentenylphosphonates. nih.gov Functionalization of the amine, for instance through acylation or alkylation, can be performed to build more complex structures. google.com

Introduction of the 2-Phenoxyethyl Moiety

Once the cyclopentan-1-amine core is established, the final step in the synthesis of 1-(2-phenoxyethyl)cyclopentan-1-amine is the attachment of the 2-phenoxyethyl side chain. This is typically achieved through N-alkylation of the primary amine.

Etherification and Alkylation Reactions

The most direct method for attaching the side chain is the alkylation of cyclopentan-1-amine with a suitable 2-phenoxyethyl electrophile, such as 2-phenoxyethyl bromide or 2-phenoxyethyl tosylate. This reaction is a form of N-alkylation and typically proceeds via an SN2 mechanism. masterorganicchemistry.com

The required 2-phenoxyethyl electrophile is itself synthesized through an etherification reaction, most commonly the Williamson ether synthesis. masterorganicchemistry.comorganic-chemistry.org This involves the reaction of sodium phenoxide (generated by treating phenol (B47542) with a base like sodium hydroxide (B78521) or sodium hydride) with a di-substituted ethane (B1197151) derivative, such as 1,2-dibromoethane (B42909) or ethylene (B1197577) oxide. youtube.com The choice of reagents and conditions can be optimized to favor the desired mono-alkylation product.

Etherification: Formation of a 2-phenoxyethyl halide or sulfonate from phenol.

Alkylation: Reaction of cyclopentan-1-amine with the 2-phenoxyethyl electrophile to form the final C-N bond.

| Reaction | Substrates | Reagents | Mechanism |

|---|---|---|---|

| Williamson Ether Synthesis | Phenol, Ethylene Glycol di-halide/di-tosylate | Base (e.g., NaH, NaOH, K₂CO₃), Aprotic Solvent (e.g., DMF, Acetone) | SN2 masterorganicchemistry.com |

| N-Alkylation | Cyclopentan-1-amine, 2-Phenoxyethyl halide/tosylate | Base (e.g., K₂CO₃, Et₃N) to scavenge acid by-product | SN2 masterorganicchemistry.com |

Coupling Reactions for Phenoxyethyl Side Chain Attachment

While direct N-alkylation is the most common approach, alternative coupling strategies can also be envisioned. Reductive amination offers another route where cyclopentanone reacts with 2-phenoxyethanamine in the presence of a reducing agent (e.g., sodium cyanoborohydride). This method constructs the C-N bond and forms the final product in a single step from the ketone precursor. The necessary 2-phenoxyethanamine can be prepared from 2-phenoxyethanol (B1175444) through various synthetic transformations.

Peptide coupling reagents could also be adapted for related transformations, although they are not the standard choice for this type of C-N bond formation. reddit.com These methods generally involve the activation of a carboxylic acid, which is not directly applicable here but highlights the broad array of available C-N bond-forming reactions in modern synthesis. For the specific target molecule, direct alkylation or reductive amination remain the most synthetically efficient and established methodologies.

Stereoselective Synthesis Approaches

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods to obtain enantiomerically pure forms of this compound is a critical aspect of its chemical research. The primary strategies employed for this purpose are chiral resolution of a racemic mixture and direct asymmetric synthesis.

Chiral Resolution Techniques

Chiral resolution is a widely used method for separating enantiomers from a racemic mixture. For a primary amine like this compound, two common and effective techniques are diastereomeric salt formation and enzymatic kinetic resolution.

Diastereomeric Salt Formation:

This classical resolution technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org Once separated, the desired enantiomer of the amine can be liberated by treatment with a base.

Commonly used chiral resolving agents for primary amines include:

Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid) libretexts.org

Mandelic acid libretexts.org

Camphorsulfonic acid wikipedia.org

The selection of the appropriate chiral acid and solvent system is often empirical and crucial for achieving efficient separation. ulisboa.pt The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then isolating it by filtration. The enantiomerically enriched amine is then recovered from the salt.

| Resolving Agent | Type | Typical Application |

|---|---|---|

| Tartaric Acid | Chiral Dicarboxylic Acid | Formation of diastereomeric salts with primary and secondary amines. libretexts.org |

| Dibenzoyltartaric Acid | Chiral Dicarboxylic Acid Derivative | Resolution of a wide range of amines with varying structures. |

| Mandelic Acid | Chiral α-Hydroxy Acid | Effective for the resolution of various primary and secondary amines. libretexts.org |

| Camphorsulfonic Acid | Chiral Sulfonic Acid | Used for the resolution of basic compounds, including amines. wikipedia.org |

Enzymatic Kinetic Resolution:

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative for resolving racemic amines. This method utilizes enzymes, most commonly lipases, to selectively catalyze the acylation of one enantiomer of the amine, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted amine can then be separated based on their different chemical properties.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently employed for the kinetic resolution of primary amines. The reaction typically involves the racemic amine, an acyl donor (e.g., an ester like ethyl acetate), and the lipase in an organic solvent. The enzyme's active site preferentially accommodates one enantiomer, leading to its selective N-acylation.

Dynamic kinetic resolution (DKR) is an advancement of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired acylated enantiomer.

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule, avoiding the need for resolving a racemic mixture. For this compound, asymmetric synthesis could involve the construction of the chiral quaternary carbon center in a stereocontrolled manner. While specific methods for this exact compound are not extensively documented, general strategies for the asymmetric synthesis of 1-substituted cyclopentanamines can be extrapolated.

One potential approach involves the asymmetric addition of a nucleophile to a prochiral cyclopentanone derivative. For instance, a phenoxyethyl Grignard or organolithium reagent could be added to a cyclopentanone imine bearing a chiral auxiliary. The chiral auxiliary would direct the nucleophilic attack to one face of the imine, leading to the formation of the desired stereocenter. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched amine.

Another strategy could involve the stereoselective reduction of a corresponding imine or the asymmetric amination of a suitable precursor. For example, a cyclopentanone could be converted to a chiral enamine, which could then be reacted with an electrophile to introduce the phenoxyethyl group.

Control of Relative and Absolute Stereochemistry

In the context of synthesizing analogs with additional stereocenters, controlling both relative and absolute stereochemistry is paramount. For diastereomeric salt resolution, the absolute stereochemistry of the resolving agent determines which enantiomer of the amine will be isolated from the less soluble salt. In asymmetric synthesis, the choice of chiral catalyst or auxiliary dictates the absolute configuration of the newly formed stereocenter. When multiple stereocenters are present, their relative orientation (e.g., cis or trans) is controlled by the reaction mechanism and steric or electronic factors of the substrates and reagents. For instance, in the synthesis of polysubstituted cyclopentanes, ring-closing metathesis followed by stereoselective functionalization can be employed to control the relative stereochemistry of the substituents. nih.gov

Derivatization Strategies for Analog Generation and Research Probes

Derivatization of this compound is a key strategy for exploring its structure-activity relationship (SAR) and for developing research probes to investigate its biological targets. Modifications can be targeted at the cyclopentane ring or the primary amine group.

Modification of the Cyclopentane Ring

Modifying the cyclopentane ring can influence the compound's conformational properties, lipophilicity, and interactions with biological targets. Several strategies can be envisioned for this purpose:

Ring Expansion and Contraction: Ring expansion of cyclopentanone precursors could lead to cyclohexyl analogs, while ring contraction of cyclohexanone (B45756) derivatives could provide cyclobutyl analogs. For example, the Demjanov or Tiffeneau-Demjanov ring expansion of a suitably functionalized cyclopentylmethylamine could be a route to cyclohexyl derivatives. baranlab.org

Introduction of Substituents: Functional groups such as alkyl, hydroxyl, or fluorine can be introduced onto the cyclopentane ring. This can be achieved by starting from appropriately substituted cyclopentanone precursors or by direct functionalization of the cyclopentane ring, although the latter can be challenging. The synthesis of cyclopentane-fused heterocycles is another avenue for creating novel analogs. nih.gov

Synthesis of Fused Ring Systems: The cyclopentane ring can be fused to other rings to create more rigid and structurally diverse analogs. For example, the Pauson-Khand reaction can be used to construct cyclopentenones that can be further elaborated into fused systems. oregonstate.edu

Functionalization of the Amine Group

The primary amine group is a versatile handle for a wide range of chemical modifications, allowing for the introduction of diverse functionalities to probe interactions with biological targets and modulate physicochemical properties.

N-Acylation:

The primary amine can be readily acylated with various acylating agents, such as acyl chlorides or acid anhydrides, to form amides. orgoreview.comchemguide.co.uk This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acid byproduct. orgoreview.com A wide variety of acyl groups can be introduced, including those with fluorescent tags, biotin (B1667282) labels for affinity studies, or reactive groups for covalent probe development.

N-Alkylation:

N-alkylation introduces alkyl groups onto the nitrogen atom. A common method for this is reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. organic-chemistry.org This method allows for the introduction of a wide range of alkyl and substituted alkyl groups. Direct alkylation with alkyl halides can also be employed, though over-alkylation to form tertiary amines can be a competing reaction. researchgate.net

| Reaction | Reagents | Product | Purpose |

|---|---|---|---|

| N-Acylation | Acyl chloride, Acid anhydride (B1165640) | Amide | Introduce diverse functional groups, modulate polarity. orgoreview.comchemguide.co.uk |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3) | Secondary Amine | Introduce alkyl substituents, explore steric effects. organic-chemistry.org |

| N-Sulfonylation | Sulfonyl chloride | Sulfonamide | Introduce hydrogen bond acceptors, increase acidity. |

| N-Arylation | Aryl halide, Palladium catalyst | Secondary Arylamine | Introduce aromatic systems for π-stacking interactions. |

Alterations of the Phenoxyethyl Chain

The chemical reactivity of the phenoxyethyl group is primarily dictated by the electron-rich nature of the phenyl ring and the stability of the ether bond. The phenoxy group is known to be an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org This characteristic allows for the regioselective introduction of various substituents onto the aromatic core. Conversely, the ether linkage, while generally stable, can be cleaved under stringent acidic conditions. masterorganicchemistry.comtransformationtutoring.com

Electrophilic Aromatic Substitution

The phenyl ring of the phenoxyethyl group is susceptible to attack by electrophiles, leading to the formation of substituted derivatives. Common electrophilic aromatic substitution reactions that can be envisaged for this scaffold include nitration, halogenation, and Friedel-Crafts acylation.

Nitration: Treatment of phenoxy-containing compounds with a mixture of nitric acid and sulfuric acid typically introduces a nitro (-NO₂) group onto the aromatic ring. masterorganicchemistry.com Given the ortho-, para-directing nature of the phenoxy group, the nitration of this compound is expected to yield a mixture of the ortho-nitro and para-nitro substituted analogs. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) which then attacks the electron-rich phenyl ring. masterorganicchemistry.com

Halogenation: The introduction of halogen atoms (e.g., Cl, Br, I) onto the phenyl ring can be achieved using various halogenating agents. mt.com For instance, bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃. This reaction is also anticipated to produce a mixture of ortho and para isomers due to the directing effect of the ether oxygen.

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (-COR) onto the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgbyjus.commasterorganicchemistry.com This modification is a versatile method for introducing a ketone functionality, which can then serve as a handle for further synthetic transformations. The acylation would predominantly occur at the para position to minimize steric hindrance from the bulky cyclopentylamine (B150401) moiety.

| Reaction Type | Reagents and Conditions | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | p-nitro- and o-nitro-phenoxy derivatives |

| Bromination | Br₂, FeBr₃ | p-bromo- and o-bromo-phenoxy derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | p-acyl-phenoxy derivative |

Ether Cleavage

The ether linkage in the phenoxyethyl chain is generally stable but can be cleaved under harsh reaction conditions, typically involving strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comtransformationtutoring.comlibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage typically occurs at the alkyl-oxygen bond, yielding a phenol and an alkyl halide. libretexts.org Therefore, treatment of this compound with HBr or HI would be expected to yield phenol and 1-(2-haloethyl)cyclopentan-1-amine.

| Reagent | Conditions | Expected Products |

| Hydrobromic Acid (HBr) | Reflux | Phenol and 1-(2-bromoethyl)cyclopentan-1-amine |

| Hydroiodic Acid (HI) | Reflux | Phenol and 1-(2-iodoethyl)cyclopentan-1-amine |

These synthetic methodologies provide a toolbox for the structural modification of the phenoxyethyl chain of this compound, enabling the exploration of its chemical space and the development of new analogs with potentially altered properties.

Structure Activity Relationship Sar Studies of 1 2 Phenoxyethyl Cyclopentan 1 Amine Analogs

Design Principles for SAR Investigations

The design of SAR studies for 1-(2-phenoxyethyl)cyclopentan-1-amine analogs is guided by established medicinal chemistry principles. These investigations aim to understand how changes in the molecule's three-dimensional structure affect its interaction with a biological target. A primary approach involves the synthesis of a series of analogs where specific parts of the molecule are systematically altered.

Key design principles include:

Scaffold Hopping and Ring Constraint: Introducing conformational rigidity can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity for its target. For cyclopentane (B165970) derivatives, this can involve the synthesis of bicyclic or spirocyclic analogs.

Substituent Modification: The electronic and steric properties of substituents on the aromatic ring and the cyclopentane moiety are systematically varied to probe the binding pocket of the target receptor. This includes altering the size, lipophilicity, and hydrogen bonding capacity of the substituents.

Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar physical or chemical properties can help to fine-tune the molecule's activity and ADME (absorption, distribution, metabolism, and excretion) properties. For instance, replacing a phenyl ring with a bioisosteric heterocycle.

Homologation: The length of the ethyl linker between the phenoxy group and the cyclopentylamine (B150401) is varied to determine the optimal distance between these two key pharmacophoric elements for target engagement.

Impact of Cyclopentane Ring Substitutions on Activity

Modifications to the cyclopentane ring have a profound impact on the pharmacological activity of this class of compounds. The size, stereochemistry, and substitution pattern of the cyclopentane moiety are critical determinants of receptor affinity and efficacy.

In a series of cyclopentane-based human neurokinin-1 (NK1) receptor antagonists, the stereochemistry of the substituents on the cyclopentane ring was found to be crucial for activity. nih.gov It was unexpectedly discovered that a 1,2-trans-2,3-trans ring substitution pattern was optimal for antagonist activity, in contrast to the cis-ether/phenyl configuration of previously known antagonists. nih.gov This highlights the importance of exploring different stereochemical arrangements to identify the most potent analogs.

Furthermore, the introduction of substituents on the cyclopentane ring can influence both the potency and the physicochemical properties of the compounds. For example, the addition of polar groups can enhance water solubility, which is a desirable property for drug candidates. nih.gov

Table 1: Effect of Cyclopentane Ring Stereochemistry on NK1 Receptor Antagonist Activity

| Compound | Relative Stereochemistry | hNK1 Binding Affinity (IC50, nM) |

| Analog A | 1,2-cis-2,3-cis | >1000 |

| Analog B | 1,2-trans-2,3-trans | 5.2 |

| Analog C | 1,2-cis-2,3-trans | 150 |

Note: Data is illustrative and based on findings for related cyclopentane scaffolds.

Role of the Amine Functionality in Molecular Recognition

The primary amine group in this compound is a key functional group that plays a pivotal role in molecular recognition. At physiological pH, this amine is typically protonated, forming a positively charged ammonium (B1175870) ion. This charged group can engage in crucial ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, within the binding pocket of the target receptor.

The nature of the amine (primary, secondary, or tertiary) can significantly influence its interaction with the target. Primary and secondary amines can act as both hydrogen bond donors and acceptors, while tertiary amines can only act as hydrogen bond acceptors. The ability to form these specific hydrogen bonds is often a critical determinant of binding affinity and selectivity.

Studies on aminosilanes have shown that the reactivity and binding mode are highly dependent on the nature of the amine group. nih.govresearchgate.net Primary amines have been observed to form intermolecular ammonium carbamates, while secondary amines tend to stabilize interactions through the formation of carbamic acid. nih.govresearchgate.net While this context is different from a biological receptor, it underscores the differential reactivity of primary and secondary amines.

Influence of Phenoxyethyl Chain Modifications on Pharmacological Profile

The phenoxyethyl portion of the molecule provides a crucial link between the cyclopentylamine core and the aromatic ring, and modifications to this chain can significantly alter the pharmacological profile. The length of the ethyl linker, as well as the nature and substitution pattern of the phenyl ring, are key areas for SAR exploration.

In studies of phenylethylamine analogs, substitutions on the phenyl ring have been shown to have a significant impact on their serotonergic activity. nih.gov For example, para-substituted analogs often exhibit different activity profiles compared to their unsubstituted counterparts. nih.gov The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the aromatic ring, influencing its interaction with the receptor.

The length of the linker chain is also a critical parameter. Shortening or lengthening the ethyl chain can alter the distance between the amine and the phenyl ring, which can affect how the molecule fits into the receptor binding site.

Table 2: Influence of Phenyl Ring Substitution on Receptor Affinity

| Compound | Phenyl Ring Substituent | 5-HT2A Receptor Affinity (Ki, nM) |

| Analog D | Unsubstituted | 150 |

| Analog E | 4-Chloro | 50 |

| Analog F | 4-Methoxy | 80 |

Note: Data is illustrative and based on findings for related phenylethylamine scaffolds. biomolther.org

Stereochemical Effects on Structure-Activity Relationships

Stereochemistry is a critical factor in the SAR of this compound analogs. The presence of chiral centers in the cyclopentane ring and potentially on the ethyl linker means that these molecules can exist as multiple stereoisomers. These stereoisomers can exhibit significantly different pharmacological activities, a phenomenon known as stereoselectivity.

The differential activity of enantiomers often arises from their distinct three-dimensional arrangements, which lead to different binding affinities and efficacies at chiral biological targets such as receptors and enzymes. For instance, in a series of 1,2-disubstituted cyclopentanes designed as AMPA receptor potentiators, the activity was highly dependent on the stereochemistry at the 2-position of the cyclopentane ring. nih.gov

The synthesis and biological evaluation of individual enantiomers are therefore essential for a comprehensive understanding of the SAR and for the development of potent and selective drug candidates. nih.gov

Identification of Key Pharmacophoric Elements

Based on the SAR studies of this compound and related analogs, a pharmacophore model can be proposed. A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

The key pharmacophoric elements for this class of compounds are likely to include:

A primary or secondary amine: Capable of forming a salt bridge and hydrogen bonds.

A hydrophobic cyclopentyl group: Which likely interacts with a hydrophobic pocket in the receptor.

An aromatic ring: That engages in pi-stacking or hydrophobic interactions.

A specific spatial arrangement of these features, dictated by the stereochemistry of the cyclopentane ring and the length of the phenoxyethyl linker.

Molecular docking studies can further refine this pharmacophore model by providing insights into the specific interactions between the ligand and the amino acid residues of the target receptor. nih.gov

Molecular and Cellular Interaction Studies

Investigation of Receptor Binding Profiles

To understand how 1-(2-Phenoxyethyl)cyclopentan-1-amine interacts with the body, its binding profile to various physiological receptors must be determined. This is typically achieved through in vitro binding assays using cell membranes that express the target receptors.

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (in this case, a radioactively labeled version of a known drug or the test compound) and a receptor. In these experiments, a radioligand is incubated with cell membranes containing the receptor of interest.

The primary goals of these assays are to determine the density of receptors in a given tissue (Bmax) and the affinity of the radioligand for the receptor (Kd). The Kd value represents the concentration of the radioligand at which 50% of the receptors are occupied, with a lower Kd indicating higher binding affinity. nih.gov For a novel compound like this compound, this method would be essential to identify which receptors it binds to with high affinity.

Competition binding studies are used to determine the affinity of a non-radioactive compound (the "competitor," such as this compound) for a receptor. These experiments involve incubating the receptor preparation with a fixed concentration of a specific radioligand and varying concentrations of the competitor compound.

The competitor drug inhibits the binding of the radioligand. The concentration of the competitor that displaces 50% of the specific radioligand binding is known as the IC50 (inhibitory concentration 50%). This value can be converted to an inhibition constant (Ki), which reflects the affinity of the competitor for the receptor. A lower Ki value signifies a higher binding affinity. This approach allows for the screening of the compound against a wide panel of receptors to determine its selectivity profile. nih.gov

A representative data table from such a screening is shown below. Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound.

| Receptor Target | Ki (nM) | Receptor Family |

|---|---|---|

| Serotonin (B10506) Transporter (SERT) | Data Not Available | Neurotransmitter Transporter |

| Dopamine Transporter (DAT) | Data Not Available | Neurotransmitter Transporter |

| Norepinephrine Transporter (NET) | Data Not Available | Neurotransmitter Transporter |

| 5-HT2A Receptor | Data Not Available | Serotonin Receptor |

| D2 Receptor | Data Not Available | Dopamine Receptor |

| α2A Adrenergic Receptor | Data Not Available | Adrenergic Receptor |

Enzyme Modulation and Inhibition Assays

Beyond receptor binding, it is crucial to investigate whether this compound can modulate the activity of key enzymes. Such interactions can significantly influence the compound's metabolic fate and pharmacological effect. Assays are performed using purified enzymes or cell lysates to measure the rate of an enzymatic reaction in the presence and absence of the test compound. The IC50 value is determined as the concentration of the compound required to reduce enzyme activity by 50%.

Key enzyme families often screened include:

Monoamine Oxidases (MAO-A and MAO-B): Important for the metabolism of neurotransmitters.

Cytochrome P450 (CYP) enzymes: A superfamily of enzymes essential for the metabolism of drugs and toxins.

Note: The following table is for illustrative purposes only and does not represent actual experimental data for this compound.

| Enzyme Target | IC50 (µM) | Enzyme Family |

|---|---|---|

| MAO-A | Data Not Available | Oxidoreductase |

| MAO-B | Data Not Available | Oxidoreductase |

| CYP2D6 | Data Not Available | Cytochrome P450 |

| CYP3A4 | Data Not Available | Cytochrome P450 |

Mechanisms of Action at the Molecular Level

The mechanism of action describes how a compound produces its pharmacological effect at the molecular level. This is determined by integrating data from binding and enzyme assays. For instance, if competition binding studies revealed that this compound binds with high affinity and selectivity to the serotonin transporter (SERT), its primary mechanism of action would be proposed as serotonin reuptake inhibition. Further functional assays would then be required to determine if it acts as an inhibitor (antagonist) or a substrate (releaser).

Cellular Pathway Perturbations in In Vitro Systems

After identifying molecular targets, the next step is to understand the compound's effects in a cellular context. In vitro systems using cultured cells are employed to study downstream signaling pathways. Techniques include:

Second Messenger Assays: Measuring changes in intracellular molecules like cyclic AMP (cAMP) or calcium (Ca2+) following receptor activation or blockade. The Fluorometric Imaging Plate Reader (FLIPR) system is a common tool for monitoring intracellular calcium mobilization. enamine.net

Reporter Gene Assays: These assays link receptor activity to the expression of an easily measurable protein, such as luciferase.

Neurotransmitter Release/Uptake Assays: Using synaptosomes or cultured neurons to directly measure the compound's effect on the uptake or release of neurotransmitters.

These studies confirm whether the binding of the compound to its target translates into a measurable biological response within the cell.

High-Throughput Screening Approaches for Target Identification

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds against a wide range of biological targets to identify "hits"—molecules that modulate the activity of a target. nih.gov A compound like this compound could be included in a chemical library and screened using automated biochemical or cell-based assays. enamine.net This unbiased approach can uncover unexpected pharmacological activities and identify novel targets for the compound, accelerating the process of drug discovery and probe development. nih.govnih.gov Quantitative HTS (qHTS) further refines this process by testing compounds at multiple concentrations, providing a concentration-response curve for every compound in the library and thus generating higher quality pharmacological data from the primary screen. nih.gov

Pharmacological Characterization in Preclinical in Vivo Models

Pharmacokinetic Analysis in Animal Models (ADME Research)

Comprehensive searches of scientific databases and literature have revealed a notable absence of published preclinical in vivo data for the compound 1-(2-Phenoxyethyl)cyclopentan-1-amine. As a result, specific details regarding its absorption, distribution, metabolism, and excretion (ADME) profiles in animal models are not available in the public domain. The following sections outline the standard methodologies and objectives for such studies, which would be necessary to characterize the pharmacokinetic profile of this compound.

Absorption and Distribution Profiles

To understand the absorption and distribution of this compound, researchers would typically conduct studies in various animal models, such as rats and mice. These studies would involve administering the compound through different routes, including oral and intravenous, to determine its bioavailability. Key parameters that would be assessed include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Distribution studies would aim to identify the extent to which this compound and its potential metabolites disseminate into various tissues and organs. This is often achieved using techniques like quantitative whole-body autoradiography or by measuring compound concentrations in tissue homogenates. These investigations would reveal whether the compound crosses the blood-brain barrier and if it accumulates in specific tissues, which is critical for understanding its potential therapeutic effects and toxicity.

Metabolic Pathways and metabolite Identification in Non-Human Species

The metabolic fate of this compound would be investigated in non-human species to identify the enzymatic pathways responsible for its biotransformation. In vitro studies using liver microsomes and hepatocytes from different species, including rats, dogs, and monkeys, would be conducted to elucidate the primary metabolic routes. Common metabolic transformations for a compound with this structure could include hydroxylation, dealkylation, and conjugation reactions.

Excretion Routes

Determining the primary routes of elimination for this compound and its metabolites is essential for a complete pharmacokinetic profile. Mass balance studies, often conducted using a radiolabeled version of the compound, would quantify the proportion of the administered dose excreted through urine and feces. This data provides insights into the roles of the renal and biliary systems in clearing the compound from the body.

Pharmacodynamic Evaluation in Animal Models

Similar to the pharmacokinetic data, there is a lack of published in vivo pharmacodynamic studies for this compound. The following subsections describe the typical experimental approaches that would be used to evaluate the compound's biological effects in animal models.

Dose-Response Relationships in Specific Biological Systems

To characterize the pharmacodynamic effects of this compound, researchers would establish dose-response relationships in relevant animal models of specific diseases or biological systems. This involves administering a range of doses and measuring a specific biological response to determine the potency and efficacy of the compound. For instance, if the compound is hypothesized to have central nervous system activity, its effects on locomotor activity, anxiety, or cognitive function would be assessed across multiple doses.

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques

Chromatography is indispensable for separating the target compound from impurities, starting materials, and byproducts. The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of "1-(2-Phenoxyethyl)cyclopentan-1-amine" due to its high resolution and versatility. Method development would focus on optimizing the separation of the main compound from any potential process-related impurities or degradants.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. Given the compound's structure, which includes a phenyl ring and an amine group, a phenyl-hexyl or a C18 column could provide suitable retention and selectivity. researchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or a dilute acid (e.g., formic or acetic acid), to ensure good peak shape for the basic amine. researchgate.net Gradient elution, where the mobile phase composition is changed during the run, is often employed to achieve efficient separation of compounds with varying polarities. researchgate.net Detection is typically accomplished using a UV detector, leveraging the chromophoric phenoxy group of the molecule.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 or Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Provides good retention for the nonpolar phenoxy and cyclopentyl groups. Phenyl-hexyl offers alternative selectivity. researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for the basic amine by preventing tailing. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |

| Gradient | 10% B to 90% B over 15 minutes | Ensures elution of both polar and nonpolar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 270 nm | The phenoxy group provides strong UV absorbance for sensitive detection. |

| Injection Vol. | 5 µL | A small volume is used to prevent column overloading. |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. ccsknowledge.com "this compound" may be amenable to GC analysis, although the primary amine group can sometimes lead to peak tailing on standard nonpolar columns. researchgate.net To mitigate this, derivatization of the amine group can be employed to increase volatility and improve chromatographic performance. researchgate.net

The selection of a capillary column is critical. A mid-polarity column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5), is often a good starting point for analyzing a variety of organic compounds. rjptonline.org The instrument parameters, including injector temperature, oven temperature program, and detector settings, must be carefully optimized. A flame ionization detector (FID) is commonly used for quantitative analysis of organic compounds due to its robustness and wide linear range. researchgate.net

Table 2: Representative GC Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film | A versatile, low-polarity column suitable for a wide range of organic analytes. rjptonline.org |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas to transport the analyte through the column. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. rjptonline.org |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min | Temperature gradient allows for the separation of analytes with different boiling points. rjptonline.org |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for carbon-containing compounds. |

| Detector Temp. | 300 °C | Prevents condensation of the analyte as it exits the column. |

For unambiguous identification and sensitive quantification, especially in complex research samples, hyphenated techniques that couple chromatography with mass spectrometry (MS) are invaluable.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS. For a compound like "this compound," an electrospray ionization (ESI) source in positive ion mode would be highly effective, as the primary amine is readily protonated to form a pseudomolecular ion [M+H]⁺. This allows for selective monitoring of the compound's mass-to-charge ratio, providing high sensitivity and confirming its molecular weight. Tandem mass spectrometry (MS/MS) can further enhance specificity by monitoring the fragmentation of the parent ion into characteristic product ions. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. rjptonline.org After separation on the GC column, the analyte enters the MS detector, where it is typically ionized by electron ionization (EI). rjptonline.org This high-energy process causes predictable fragmentation of the molecule. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a molecular "fingerprint" that can be used for definitive structural confirmation by comparing it to spectral libraries or by interpreting the fragmentation pattern. researchgate.netresearchgate.net

Spectroscopic Characterization for Structural Elucidation and Purity Assessment in Research

Spectroscopic methods are essential for elucidating the molecular structure of newly synthesized compounds and confirming their identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules in solution.

¹H NMR spectroscopy provides detailed information about the number and types of protons in a molecule and their connectivity. For "this compound," the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenoxy group, the methylene (B1212753) protons of the ethyl chain, the protons on the cyclopentane (B165970) ring, and the protons of the primary amine. openstax.orgmdpi.com Protons on carbons adjacent to the nitrogen and oxygen atoms would be deshielded and appear at a lower field (higher ppm value). openstax.org The amine protons often appear as a broad signal that can be exchanged with D₂O, confirming their identity. openstax.org

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom in "this compound" would give a distinct signal. The aromatic carbons would appear in the 110-160 ppm region, while the aliphatic carbons of the cyclopentane and ethyl groups would be found in the upfield region (typically 10-70 ppm). mdpi.com Carbons directly attached to the electronegative oxygen and nitrogen atoms would be shifted downfield relative to other aliphatic carbons. openstax.org

Table 3: Predicted NMR Chemical Shifts (δ) in CDCl₃

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic (C₆H₅) | 6.8 - 7.3 (multiplet) | ~115 - 160 |

| -O-CH₂- | ~4.0 (triplet) | ~65 - 75 |

| -CH₂-C(N)- | ~2.0 (triplet) | ~40 - 50 |

| Cyclopentane (-CH₂-) | 1.4 - 1.9 (multiplets) | ~20 - 40 |

| Quaternary (-C(N)-) | N/A | ~55 - 65 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. libretexts.org

The IR spectrum of "this compound" would display several characteristic absorption bands. The primary amine group is identifiable by a pair of medium-intensity N-H stretching bands in the 3300-3500 cm⁻¹ region. openstax.orglibretexts.org The presence of the aromatic ring is confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. researchgate.net The ether linkage (C-O-C) would show a strong stretching band, typically around 1250 cm⁻¹ for an aryl-alkyl ether. orgchemboulder.com Finally, the aliphatic C-H bonds of the cyclopentane and ethyl groups would produce strong stretching bands in the 2850-2960 cm⁻¹ range. researchgate.netdocbrown.info

Table 4: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Stretch | 3300 - 3500 (two bands) | Medium |

| Primary Amine (N-H) | Bend (Scissoring) | 1580 - 1650 | Medium to Strong |

| Aromatic (C-H) | Stretch | 3010 - 3100 | Medium to Weak |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Strong |

| Aryl-Alkyl Ether (C-O) | Asymmetric Stretch | 1200 - 1275 | Strong |

| Alkyl Amine (C-N) | Stretch | 1020 - 1250 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which allows for the elucidation of a compound's molecular weight and structure. For this compound, the presence of a nitrogen atom dictates that its molecular ion peak (M+) will have an odd nominal mass. The fragmentation pattern is influenced by the molecule's distinct structural features: the cyclic amine, the ether linkage, and the aromatic ring.

In electron ionization (EI-MS), the primary fragmentation pathways for cyclic amines are dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This process is a key factor in the fragmentation of the cyclopentanamine moiety. whitman.edu The molecular ion of a cyclic amine is typically strong and often accompanied by a significant M-1 peak from the loss of a hydrogen atom. whitman.edu

The phenoxyethyl group introduces additional fragmentation routes. Cleavage of the benzylic C-O bond of the ether can lead to the formation of characteristic ions. The fragmentation of aryl ethers can proceed through the loss of the alkyl group or through rearrangements. miamioh.edu

Key predicted fragmentation pathways for this compound include:

α-Cleavage: The most favorable α-cleavage involves the loss of the largest substituent on the α-carbon, which in this case would be the phenoxyethyl group, leading to a cyclopentanimine (B1611337) ion. Another possibility is the cleavage of a C-C bond within the cyclopentyl ring.

Ether Bond Cleavage: Scission of the bond between the ethyl chain and the phenoxy group's oxygen atom can generate a phenoxy radical and a charged ethylcyclopentanamine fragment, or a phenol (B47542) cation and a neutral radical.

Ring Fragmentation: The cyclopentane ring itself can undergo fragmentation, typically after the initial α-cleavage, leading to the loss of neutral molecules like ethene. docbrown.info

A table of predicted key fragments and their corresponding mass-to-charge ratios (m/z) is presented below.

Table 1: Predicted Mass Spectrometry Fragments for this compound This table is interactive. Click on a row to highlight it.

| Fragment Ion (m/z) | Proposed Structure/Origin | Fragmentation Pathway |

|---|---|---|

| 219 | [C₁₃H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 218 | [C₁₃H₁₈NO]⁺ | Loss of a hydrogen atom (M-1) |

| 126 | [C₇H₁₆N]⁺ | Cleavage of the C-O ether bond |

| 93 | [C₆H₅O]⁺ | Phenoxy cation from ether cleavage |

| 84 | [C₅H₈N]⁺ | α-Cleavage with loss of the phenoxyethyl group |

Derivatization Techniques for Enhanced Analytical Performance in Research

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, that has properties more suitable for a specific analytical technique. researchgate.net For this compound, the primary amine group is the main target for derivatization to enhance its analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC).

For GC analysis, derivatization is often employed to increase the volatility and thermal stability of the analyte, as well as to improve peak shape. sigmaaldrich.com Primary amines can be converted into less polar derivatives that are more amenable to GC. Common techniques include silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com

For HPLC analysis, derivatization is typically used to introduce a chromophore or a fluorophore into the molecule, enabling or enhancing detection by UV-Visible or fluorescence detectors. sigmaaldrich.comresearchgate.net This is particularly useful since the native UV absorbance of the phenoxy group may not provide sufficient sensitivity for trace-level analysis. A variety of reagents react specifically with primary amines to form highly absorbing or fluorescent products. nih.govnih.gov

Common derivatization reagents for primary amines include:

9-fluorenylmethylchloroformate (FMOC-Cl): Reacts with primary amines to form highly fluorescent and UV-active carbamate (B1207046) derivatives. researchgate.netlibretexts.org

Dansyl chloride (DNS-Cl): Forms intensely fluorescent sulfonamide derivatives, allowing for sensitive detection. nih.govlibretexts.org

o-Phthalaldehyde (OPA): Reacts in the presence of a thiol to quickly form fluorescent isoindole derivatives, though the products can have stability issues. nih.govlibretexts.org

The choice of derivatization reagent depends on the analytical requirements, such as the desired detection method, sensitivity, and the complexity of the sample matrix. researchgate.netphenomenex.com

Table 3: Common Derivatization Reagents for the Primary Amine of this compound This table is interactive. Use the search box to filter the reagents.

| Reagent | Abbreviation | Analytical Technique | Purpose |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC | Increases volatility and thermal stability |

| 9-fluorenylmethylchloroformate | FMOC-Cl | HPLC | Adds a fluorescent and UV-active group |

| Dansyl chloride | DNS-Cl | HPLC | Adds a highly fluorescent group |

| o-Phthalaldehyde | OPA | HPLC | Adds a fluorescent group (fluorogenic reaction) |

| Propyl chloroformate | - | GC | Forms a carbamate derivative for improved volatility |

Despite a thorough search for computational and theoretical chemistry studies on the compound this compound, no specific research data was found regarding its molecular docking simulations, molecular dynamics, or quantum mechanical calculations.

The scientific literature readily available through public databases does not appear to contain studies that have investigated the binding affinity predictions, identification of key binding residues, ligand-protein complex dynamics, solvent effects on conformation, or quantum mechanical properties of this compound.

Therefore, the requested article focusing on the computational and theoretical chemistry of this specific compound cannot be generated at this time due to the absence of published research in these areas.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. Computational methods such as Density Functional Theory (DFT) are employed to analyze the electronic landscape of 1-(2-Phenoxyethyl)cyclopentan-1-amine. Key aspects of its electronic structure include the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential.

Table 1: Calculated Electronic Properties of this compound

| Property | Predicted Value | Method |

| Highest Occupied Molecular Orbital (HOMO) Energy | -8.5 eV | DFT/B3LYP |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | 1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 9.7 eV | DFT/B3LYP |

| Dipole Moment | 2.1 D | DFT/B3LYP |

| NBO Charge on Nitrogen | -0.65 e | NBO Analysis |

Note: The data in this table is illustrative and based on typical values for similar organic molecules, as specific computational studies on this compound are not publicly available.

Reaction Pathway Modeling

Reaction pathway modeling is a computational technique used to study the mechanism of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this modeling can predict its reactivity in various chemical environments.

A key reaction pathway for this molecule involves the nucleophilic substitution at the amine group. Computational studies on similar amine-epoxide reactions have shown that the reaction mechanism can be complex, often involving solvent molecules in proton transfer steps. researchgate.net The activation barriers for such reactions can be calculated to determine the reaction rates under different conditions. researchgate.net

Another potential reaction is electrophilic aromatic substitution on the phenoxy ring. The electron-donating nature of the ether oxygen would direct incoming electrophiles to the ortho and para positions. Computational modeling can predict the relative activation energies for substitution at these different positions.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential structural features of a molecule required for its biological activity. nih.gov A pharmacophore model for this compound would consist of a set of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed, it can be used for virtual screening of large compound libraries to identify other molecules that share the same pharmacophoric features and are therefore likely to have similar biological activity. nih.gov This approach can significantly accelerate the process of lead identification in drug development. nih.gov The phenoxyethyl and cyclopentanamine moieties in this compound could be key components of a pharmacophore model targeting specific biological receptors. researchgate.net

In Silico ADMET Prediction (Excluding Clinical Outcomes)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational approach to estimate the pharmacokinetic and toxicological properties of a compound. nih.gov These predictions are vital in the early stages of drug discovery to filter out candidates with unfavorable ADMET profiles. nih.gov Various software and web-based tools are available for these predictions. nih.gov

For this compound, in silico tools can predict properties such as its oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for various toxicities.

Table 2: Predicted In Silico ADMET Properties of this compound

| ADMET Property | Predicted Value/Classification | Prediction Tool/Method |

| Absorption | ||

| Caco-2 Permeability | High | ADMETlab 2.0 |

| Human Intestinal Absorption | High | ADMETlab 2.0 |

| P-glycoprotein Substrate | Yes | pkCSM |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | High | ADMETlab 2.0 |

| Plasma Protein Binding | ~85% | pkCSM |

| Metabolism | ||

| CYP2D6 Substrate | Yes | SwissADME |

| CYP3A4 Substrate | Yes | SwissADME |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | pkCSM |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | pkCSM |

| hERG Inhibition | Low risk | SwissADME |

| Hepatotoxicity | Low risk | ADMETlab 2.0 |

| Skin Sensitization | Non-sensitizer | pkCSM |

Note: The data presented in this table is for illustrative purposes and is based on predictions from various in silico models for structurally related compounds. These predictions require experimental validation.

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Novel Synthetic Pathways for Scalability and Sustainability

The advancement of 1-(2-Phenoxyethyl)cyclopentan-1-amine from a laboratory curiosity to a widely used research tool or therapeutic lead is contingent on the development of efficient and sustainable synthetic routes. Future research in this area should prioritize methodologies that are both scalable and environmentally benign. Key areas of exploration include:

Green Chemistry Approaches: Investigation into synthetic methods that minimize waste and utilize less hazardous reagents will be crucial. This could involve exploring enzymatic reactions or catalytic processes that proceed under mild conditions. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. Developing a flow-based synthesis for this compound and its derivatives could significantly enhance its accessibility for research purposes.

Readily Available Starting Materials: Research into synthetic pathways that utilize inexpensive and abundant starting materials will be essential for the cost-effective production of this compound. researchgate.net Reductive amination of cyclopentanone (B42830) derivatives is a common method for producing cyclopentylamines and could be optimized for this specific molecule. researchgate.net

Design and Synthesis of Advanced Analogs for Mechanistic Probes

To elucidate the biological targets and mechanisms of action of this compound, the design and synthesis of a library of advanced analogs are necessary. These analogs would serve as mechanistic probes to investigate structure-activity relationships (SAR).

Systematic Structural Modifications: Analogs could be synthesized by modifying the phenoxy ring with various substituents (e.g., electron-donating or electron-withdrawing groups) to probe electronic and steric effects on biological activity. Alterations to the cyclopentyl ring, such as changing its size or introducing substituents, could also provide valuable insights.

Photoaffinity Probes: The incorporation of photoreactive groups, such as diazirines, into the structure of this compound would enable covalent cross-linking to its biological targets upon UV irradiation. enamine.netchemrxiv.org This would facilitate the identification of binding partners through proteomics approaches. researchgate.net

Biotinylated or Fluorescently Labeled Probes: The synthesis of analogs bearing reporter tags like biotin (B1667282) or fluorescent dyes would allow for the visualization and quantification of target engagement in cells and tissues. nih.gov

Illustrative Table of Proposed Analogs for Mechanistic Studies

| Analog ID | Modification | Research Purpose |

|---|---|---|

| CP-H (Parent) | This compound | Baseline activity assessment |

| CP-pCl | 4-Chloro substitution on phenoxy ring | Probe electronic requirements |

| CP-pOMe | 4-Methoxy substitution on phenoxy ring | Probe electronic requirements |

| CP-N3 | Diazirine incorporation | Photoaffinity labeling for target ID |

| CP-Biotin | Biotin conjugation | Target engagement and pull-down assays |

Development of New Preclinical Models for Biological Investigation

Evaluating the biological effects and therapeutic potential of this compound and its analogs requires the use of appropriate preclinical models.

Cell-Based Assays: High-throughput screening of this compound against various cell lines can help identify potential biological activities, such as anticancer or anti-inflammatory effects. nih.govresearchgate.net For instance, novel cyclopentylamine (B150401) derivatives have been investigated for their anticancer properties. mdpi.com

Organoid Models: Three-dimensional organoid cultures can provide a more physiologically relevant context to study the effects of this compound on specific tissues and organs. mdpi.com

Animal Models: Should in vitro studies show promise, investigation in animal models of disease will be necessary. mdpi.com The choice of animal model would depend on the identified biological activity. For example, if the compound shows neuroprotective properties, a mouse model of ischemic brain damage could be employed. nih.gov The development of genetically engineered mouse models (GEMMs) could also offer sophisticated platforms for in vivo studies. nih.gov

Applications as Research Tools in Chemical Biology

Beyond its potential therapeutic applications, this compound and its functionalized analogs could serve as valuable research tools in chemical biology.

Fragment-Based Ligand Discovery: The core scaffold of this compound could be used as a fragment in screening campaigns to identify novel binders for a wide range of proteins. nih.gov

Chemical Proteomics: Fully functionalized probes derived from this molecule can be used to map small molecule-protein interactions on a proteome-wide scale within human cells. nih.gov This approach can help in identifying novel "ligandable" proteins. nih.gov

Enantiomeric Probe Pairs: The synthesis of enantiomeric pairs of functionalized probes can help to rapidly identify stereoselective protein-fragment interactions, providing strong evidence of specific binding events in a cellular context. nih.gov

Unexplored Therapeutic Areas and Targets (Preclinical Focus)

The structural features of this compound suggest several potential, yet unexplored, therapeutic areas for preclinical investigation. The presence of an amine group, a common feature in many biologically active compounds, opens up numerous possibilities. frontiersin.org

Neurodegenerative Diseases: The phenoxyethyl motif is present in some compounds with neuroprotective properties. Preclinical studies could explore the potential of this compound to mitigate neuronal damage in models of Alzheimer's or Parkinson's disease.

Oncology: Certain cyclopentane (B165970) derivatives have demonstrated cytotoxic effects against cancer cell lines. mdpi.comresearchgate.net The antitumor potential of this compound could be evaluated in various cancer models.

Inflammatory Disorders: Amine-containing compounds and cyclopentenone derivatives have been reported to possess anti-inflammatory properties. nih.govresearchgate.netbiosynth.com Investigating the effect of this compound on inflammatory pathways could reveal new therapeutic opportunities.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical biology. mdpi.com These technologies can be leveraged to accelerate the exploration of this compound's potential.

Predictive Modeling: AI algorithms can be trained to predict the biological activities, pharmacokinetic properties, and potential toxicity of this compound and its analogs, thereby guiding the selection of the most promising candidates for synthesis and testing. mdpi.com

De Novo Design: Generative AI models can design novel molecules with desired properties based on the this compound scaffold. nih.gov This approach can expand the chemical space around the core structure and identify novel bioactive compounds. nih.govnih.gov

Synthesis Planning: Computer-aided synthesis planning (CASP) tools can assist in devising efficient and novel synthetic routes for this molecule and its derivatives. solubilityofthings.com

Illustrative Table of AI-Driven Compound Optimization

| Parameter | AI/ML Application | Desired Outcome |

|---|---|---|

| Target Affinity | QSAR modeling | Prediction of binding affinity for specific targets |

| ADMET Properties | Predictive algorithms | Optimization of absorption, distribution, metabolism, excretion, and toxicity |

| Novel Scaffolds | Generative models | Design of new analogs with improved properties |

| Synthetic Route | Retrosynthesis prediction | Identification of efficient and sustainable synthetic pathways |

Q & A

Basic: What are the recommended safety protocols for handling 1-(2-Phenoxyethyl)cyclopentan-1-amine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is inadequate .

- Storage: Store in a cool, dry, well-ventilated area away from oxidizers and heat sources. Keep containers tightly sealed to avoid moisture absorption .

- Waste Disposal: Segregate waste in labeled containers and coordinate with certified hazardous waste management services to ensure compliance with environmental regulations .

- Emergency Response: For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent unintended reactions. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced: How can computational chemistry methods optimize synthetic routes for this compound?

Answer:

- Retrosynthetic Analysis: Use AI-driven tools (e.g., Template_relevance models) to identify feasible precursors, such as cyclopentanone derivatives and phenoxyethyl halides, based on reaction databases like Reaxys or Pistachio .

- Reaction Feasibility: Apply density functional theory (DFT) to calculate activation energies for key steps, such as nucleophilic substitution or reductive amination, to predict yields and side reactions .

- Solvent Optimization: Simulate solvent effects (e.g., polar aprotic solvents like DMF) to enhance reaction kinetics and selectivity using COSMO-RS models .

Basic: What spectroscopic techniques are suitable for characterizing this compound?

Answer:

- NMR Spectroscopy: Use H and C NMR to confirm the cyclopentane backbone and phenoxyethyl substituent. Compare chemical shifts with structurally similar amines (e.g., 3-phenylcyclopentan-1-amine) for validation .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (CHNO) and isotopic patterns. Fragmentation patterns may distinguish positional isomers .

- Infrared (IR) Spectroscopy: Identify amine N-H stretches (~3300 cm) and ether C-O-C vibrations (~1250 cm) to confirm functional groups .

Advanced: How can researchers address discrepancies in toxicological data for cyclopentane-amine derivatives?

Answer:

- Data Harmonization: Cross-reference in vitro (e.g., Ames test) and in vivo (rodent studies) data to resolve conflicts. For example, the IFRA Expert Panel uses such methods for fragrance safety assessments .

- Quantitative Risk Assessment (QRA): Apply QRA2 models to extrapolate skin sensitization thresholds, adjusting for structural similarities to validated compounds (e.g., 3-methyl-2-(pentyloxy)cyclopentenone) .

- Meta-Analysis: Use systematic reviews to evaluate confounding variables (e.g., purity, solvent effects) in existing studies, as demonstrated in RIFM safety assessments .

Basic: What are the key steps in synthesizing this compound from cyclopentanone?

Answer:

Cyclopentane Functionalization: Convert cyclopentanone to cyclopentylamine via reductive amination using NaBHCN or catalytic hydrogenation .

Phenoxyethylation: React cyclopentylamine with 2-phenoxyethyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (KCO) to form the target compound .

Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%) .

Advanced: What mechanistic insights govern the stability of this compound under oxidative conditions?

Answer:

- Degradation Pathways: Use LC-MS to identify oxidation products (e.g., N-oxide derivatives) under accelerated stability testing (40°C/75% RH). Compare with analogs like 1-phenylcyclohexan-1-amine .

- Radical Scavenging: Evaluate the compound’s susceptibility to autoxidation using radical initiators (e.g., AIBN) and monitor via ESR spectroscopy .

- Computational Predictors: Apply molecular orbital theory (HOMO/LUMO analysis) to predict electron-rich sites prone to oxidation .

Basic: How should researchers design dose-response studies for this compound in cellular models?

Answer:

- Cell Line Selection: Use relevant models (e.g., HepG2 for hepatotoxicity or HaCaT for dermal exposure) based on intended application .

- Dose Range: Establish a logarithmic concentration series (e.g., 1 nM–100 µM) to determine IC values via MTT assays .

- Controls: Include vehicle controls (e.g., DMSO) and reference compounds (e.g., cyclopentamine derivatives) to validate assay sensitivity .

Advanced: What strategies improve the enantiomeric purity of this compound during synthesis?

Answer:

- Chiral Catalysis: Employ asymmetric hydrogenation with Ru-BINAP catalysts to achieve high enantiomeric excess (ee) in the cyclopentylamine precursor .

- Chromatographic Resolution: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .

- Kinetic Resolution: Optimize reaction conditions (temperature, solvent) to favor the desired enantiomer during phenoxyethylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.